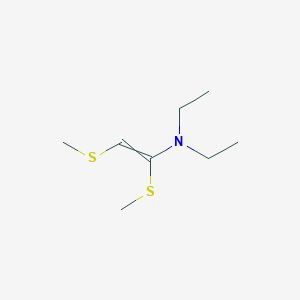![molecular formula C3H7O7P2-3 B14323102 [Oxido(propoxy)phosphoryl] phosphate CAS No. 104072-24-4](/img/structure/B14323102.png)
[Oxido(propoxy)phosphoryl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Oxido(propoxy)phosphoryl] phosphate is a chemical compound with the molecular formula C3H9O6P2 It is known for its unique structure, which includes both oxido and propoxy groups attached to a phosphoryl phosphate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Oxido(propoxy)phosphoryl] phosphate typically involves the reaction of propyl alcohol with phosphoryl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PCl3+C3H7OH→[Oxido(propoxy)phosphoryl] phosphate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[Oxido(propoxy)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Substitution: The oxido and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [Oxido(propoxy)phosphoryl] phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for creating novel compounds.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways involving phosphate groups. It may serve as a model compound for understanding phosphate metabolism and enzyme interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development and delivery systems.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and flame retardants.
Mécanisme D'action
The mechanism of action of [Oxido(propoxy)phosphoryl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its reactivity and binding affinity. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in regulating various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid (H3PO4): A simpler phosphate compound with widespread use in industry and research.
Pyrophosphoric acid (H4P2O7): A dimeric form of phosphoric acid with unique properties.
Trimethyl phosphate (C3H9O4P): An organic phosphate ester used in various chemical applications.
Uniqueness
[Oxido(propoxy)phosphoryl] phosphate stands out due to its combination of oxido and propoxy groups, which confer unique reactivity and stability. This makes it a versatile compound for a wide range of applications, from synthetic chemistry to industrial processes.
Propriétés
Numéro CAS |
104072-24-4 |
|---|---|
Formule moléculaire |
C3H7O7P2-3 |
Poids moléculaire |
217.03 g/mol |
Nom IUPAC |
[oxido(propoxy)phosphoryl] phosphate |
InChI |
InChI=1S/C3H10O7P2/c1-2-3-9-12(7,8)10-11(4,5)6/h2-3H2,1H3,(H,7,8)(H2,4,5,6)/p-3 |
Clé InChI |
JCWMAIAFQQTSAX-UHFFFAOYSA-K |
SMILES canonique |
CCCOP(=O)([O-])OP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


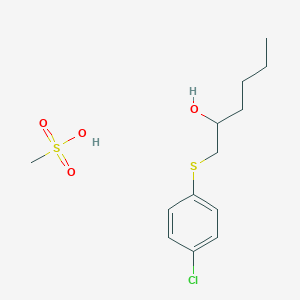
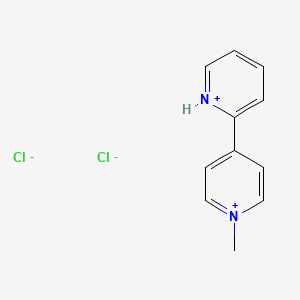

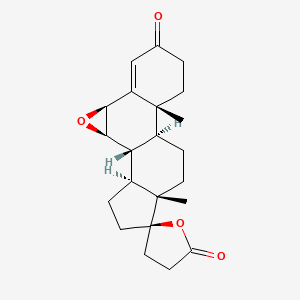
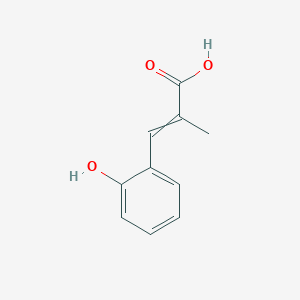
![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)
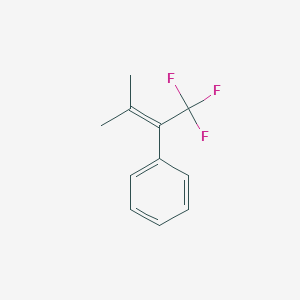
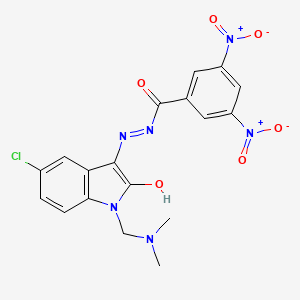
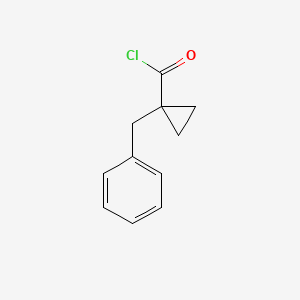
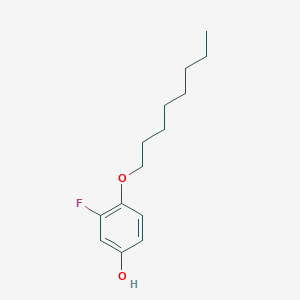
![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)
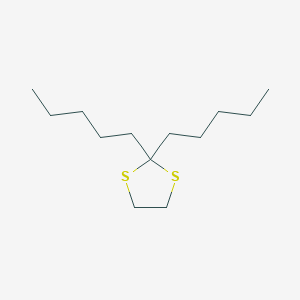
![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
